5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, a dichlorophenoxy group, and a propyl chain, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dichlorophenoxy Group: This step involves the reaction of the thiadiazole intermediate with 3,4-dichlorophenol in the presence of a suitable base.
Propyl Chain Introduction: The propyl chain is introduced via alkylation reactions, often using propyl halides.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar dichlorophenoxy group but differs in its ring structure and functional groups.
Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine: Another compound with a dichlorophenyl group, but with different ring systems and substituents.
Uniqueness
5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring, dichlorophenoxy group, and propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87527-72-8 |
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Molecular Formula |
C12H13Cl2N3OS |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
5-[3-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-15-12-17-16-11(19-12)3-2-6-18-8-4-5-9(13)10(14)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17) |
InChI Key |
LDMJUHZKNSOGAT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCCOC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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